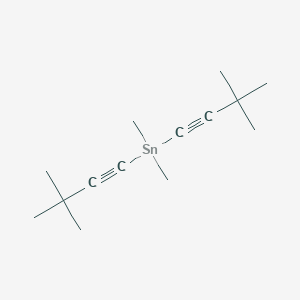
Bis(3,3-dimethylbut-1-yn-1-yl)(dimethyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3,3-dimethylbut-1-yn-1-yl)(dimethyl)stannane: is an organotin compound characterized by the presence of tin (Sn) bonded to two 3,3-dimethylbut-1-yn-1-yl groups and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,3-dimethylbut-1-yn-1-yl)(dimethyl)stannane typically involves the reaction of dimethyltin dichloride with 3,3-dimethylbut-1-yne in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the acetylide anion formed from 3,3-dimethylbut-1-yne attacks the tin center, displacing the chloride ions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(3,3-dimethylbut-1-yn-1-yl)(dimethyl)stannane can undergo oxidation reactions, typically forming tin oxides or other oxidized tin species.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the 3,3-dimethylbut-1-yn-1-yl groups or methyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.
Major Products:
Oxidation: Tin oxides or organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis(3,3-dimethylbut-1-yn-1-yl)(dimethyl)stannane is used as a precursor in the synthesis of other organotin compounds. It is also employed in catalysis and as a reagent in organic synthesis.
Biology and Medicine: Organotin compounds, including this compound, have been studied for their potential biological activities, including antimicrobial and anticancer properties. their toxicity limits their use in medical applications.
Industry: In industry, organotin compounds are used as stabilizers in the production of polyvinyl chloride (PVC) and as catalysts in various polymerization reactions.
Mechanism of Action
The mechanism by which Bis(3,3-dimethylbut-1-yn-1-yl)(dimethyl)stannane exerts its effects involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with nucleophilic sites on biomolecules, potentially disrupting their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3,3-Dimethyl-1-butyn-1-yl)dimethylsilane: Similar structure but with silicon instead of tin.
Bis(3,3-dimethylbut-1-yn-1-yl)(dimethyl)silane: Another silicon analog.
3,3-Dimethyl-1-butyne: A simpler alkyne without the tin or silicon center.
Uniqueness: Bis(3,3-dimethylbut-1-yn-1-yl)(dimethyl)stannane is unique due to the presence of the tin center, which imparts distinct chemical reactivity and potential applications compared to its silicon analogs. The tin atom’s ability to participate in various oxidation states and coordinate with different ligands makes this compound particularly versatile in synthetic and industrial chemistry.
Properties
CAS No. |
65886-44-4 |
|---|---|
Molecular Formula |
C14H24Sn |
Molecular Weight |
311.05 g/mol |
IUPAC Name |
bis(3,3-dimethylbut-1-ynyl)-dimethylstannane |
InChI |
InChI=1S/2C6H9.2CH3.Sn/c2*1-5-6(2,3)4;;;/h2*2-4H3;2*1H3; |
InChI Key |
LNJCSRMSEGVFLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#C[Sn](C)(C)C#CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




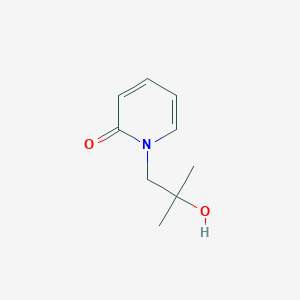
![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide](/img/structure/B14475058.png)


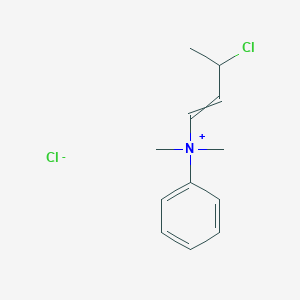
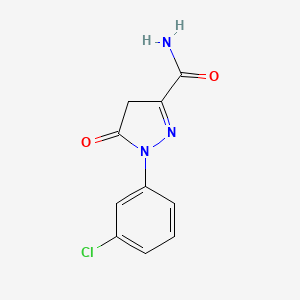
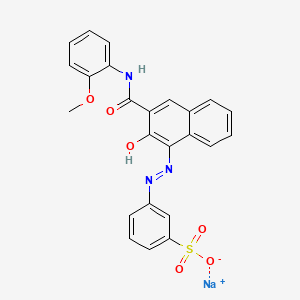
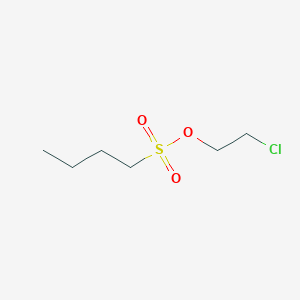
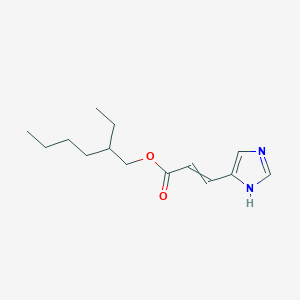


![2,4-Dimethyl-5-[4-(propan-2-yl)phenyl]penta-2,4-dienal](/img/structure/B14475122.png)
